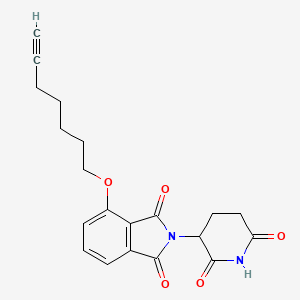

Thalidomide-O-C5-alkyne

Description

Context of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation (TPD) represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. nih.govcellsignal.com This approach utilizes the cell's own quality control systems, primarily the ubiquitin-proteasome system (UPS) and the lysosomal system, to eliminate specific proteins of interest (POIs). nih.govpharmafeatures.com

Several TPD strategies have been developed, including:

PROteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. pharmafeatures.commerckmillipore.com

Molecular Glues: These smaller molecules induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together for degradation. nih.govpharmafeatures.com

Lysosome-Targeting Chimeras (LYTACs): This strategy directs extracellular and membrane-bound proteins to the lysosome for degradation. nih.gov

Autophagy-Targeting Chimeras (AUTACs): These molecules mediate the degradation of cytosolic proteins and organelles through the autophagy pathway. nih.govcellsignal.com

PROTACs, in particular, have shown immense promise due to their catalytic nature and ability to target proteins previously considered "undruggable." cellsignal.commerckmillipore.com

Historical Perspective of Thalidomide (B1683933) and its Derivatives in Mechanistic Discovery

The story of thalidomide is one of both disaster and redemption. Initially marketed in the late 1950s as a sedative and antiemetic for morning sickness, it was soon discovered to be a potent teratogen, causing severe birth defects in thousands of children worldwide. nih.govbritannica.comacs.org This tragedy led to a significant tightening of drug approval regulations. acs.org

Decades later, thalidomide was found to have therapeutic benefits in treating complications of leprosy and certain cancers, like multiple myeloma. nih.govnih.govnih.gov This revival of interest spurred intensive research into its mechanism of action. A pivotal breakthrough came with the discovery that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), exert their effects by binding to the protein cereblon (CRBN). nih.govacs.orgresearchgate.net CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. nih.gov

This discovery revealed that thalidomide and its analogs function as molecular glues, reprogramming the E3 ligase to recognize and degrade specific proteins, known as neosubstrates, that it would not normally target. researchgate.netnih.gov Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. nih.gov

Role of Functionalized Thalidomide Analogues in Advancing Chemical Biology Research

The understanding of thalidomide's interaction with CRBN opened the door for the rational design of functionalized thalidomide analogues as E3 ligase ligands for PROTACs. nih.govresearchgate.net By attaching a linker to the thalidomide core, researchers could connect it to a ligand for a specific protein of interest, creating a PROTAC that can selectively degrade that protein. researchgate.net

Thalidomide-O-C5-alkyne is a prime example of such a functionalized analogue. The "O-C5-alkyne" portion refers to a five-carbon chain with a terminal alkyne group attached to the oxygen atom of the thalidomide molecule. This alkyne group is a key functional handle that allows for its easy conjugation to other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly efficient and specific, making it ideal for the synthesis of complex molecules like PROTACs.

The development of such versatile building blocks has significantly accelerated research in targeted protein degradation, enabling the creation of vast libraries of PROTACs to screen against a wide range of disease-relevant proteins. merckmillipore.com This modular approach allows for the systematic optimization of PROTACs by varying the E3 ligase ligand, the linker, and the target-binding warhead. merckmillipore.com

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione |

InChI |

InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24) |

InChI Key |

CABBZPRUUKWNKR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies for Thalidomide O C5 Alkyne

Synthetic Pathways for Alkyne-Functionalized Thalidomide (B1683933) Derivatives

The synthesis of alkyne-functionalized thalidomide derivatives, such as Thalidomide-O-C5-alkyne, is a cornerstone for the construction of PROTACs. These synthetic routes are designed to be efficient and modular, allowing for the introduction of various linkers and functional groups.

Regioselective Functionalization Approaches for the Phthalimide (B116566) Moiety

The phthalimide moiety of thalidomide presents a key site for chemical modification. nih.gov Synthetic strategies often begin with the creation of thalidomide precursors from phthalic anhydride (B1165640) and L-glutamine. nih.govpreprints.org These precursors can be designed with functional groups, like nitro groups or halides, that are suitable for further chemical reactions such as cross-coupling. uwa.edu.au The introduction of substituents on the phthalimide ring can influence the binding affinity and selectivity of the resulting PROTAC. For instance, the replacement of the phthalimide core with a benzotriazole (B28993) has been explored as an innovative strategy to generate novel E3 ligase ligands. nih.gov Solid-phase synthesis has also been described as a novel method for producing thalidomide and its analogs with high yields and purities. nih.gov

Methodologies for Incorporating the Alkyl-Alkyne Linker

The alkyl-alkyne linker is a crucial component that connects the thalidomide moiety to the ligand that binds the target protein. tenovapharma.com The incorporation of this linker can be achieved through various synthetic methods. One common approach involves the alkylation of a hydroxylated thalidomide precursor with a halo-alkyne. For example, this compound is a degrader building block that contains an E3 ligase ligand with a linker and a functional group that can be conjugated to target protein ligands. tenovapharma.com The length and composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can be varied to optimize the properties of the final PROTAC molecule. tocris.comrndsystems.com The aldehyde-alkyne-amine (A3) coupling reaction is another powerful method for creating diverse and complex linkers for medicinal chemistry applications, including PROTAC synthesis. nih.gov

Integration of Alkyne Handle for Bio-orthogonal Chemistry

The terminal alkyne group of this compound serves as a versatile chemical handle for bio-orthogonal reactions. These reactions allow for the efficient and specific conjugation of the thalidomide-linker moiety to a target protein ligand, a key step in PROTAC assembly. medchemexpress.com Bio-orthogonal chemistry enables these ligations to occur in complex biological environments without interfering with native biochemical processes. nih.govpsu.edu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction in PROTAC synthesis. medchemexpress.comrsc.org This reaction forms a stable triazole ring by joining an alkyne-functionalized molecule, like this compound, with an azide-containing partner. nih.gov The CuAAC reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it an ideal method for conjugating the thalidomide-based E3 ligase ligand to a target protein ligand. springernature.comnih.gov This approach allows for the modular and rapid assembly of PROTAC libraries for screening and optimization. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC for bioconjugation. This method utilizes a strained cyclooctyne (B158145), which reacts readily with an azide (B81097) without the need for a metal catalyst. nih.govuu.nlnih.gov The absence of a potentially toxic copper catalyst makes SPAAC particularly attractive for applications in living systems. The rate of the SPAAC reaction can be enhanced by modifying the cyclooctyne structure. chemrxiv.org

Linker Chemistry in Design of this compound Analogues

The linker connecting the thalidomide moiety to the target protein ligand plays a critical role in the efficacy of a PROTAC. The design of the linker, including its length, rigidity, and composition, can significantly impact the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein. nih.gov In the context of this compound analogues, the "C5-alkyne" portion represents a specific type of linker. Researchers have explored a variety of linker types, including those based on PEG and alkyl chains, to fine-tune the properties of PROTACs. tenovapharma.comsigmaaldrich.com The development of novel thalidomide analogues with improved properties, such as enhanced cereblon affinity and better solubility, is an active area of research. nih.govrsc.org

Synthesis and Chemical Modification of this compound: A Critical Component in PROTAC Development

The strategic modification of E3 ligase ligands is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system. Among these ligands, thalidomide and its derivatives have emerged as powerful recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. A key derivative in this field is this compound, a molecule functionalized with a five-carbon alkyne linker, priming it for conjugation with a target protein-binding ligand. This article delves into the synthesis and chemical modification strategies for this compound, with a specific focus on the influence of the alkyl chain and stereochemistry on its performance within a PROTAC construct.

The Impact of Alkyl Chain Length and Composition on Reactivity and PROTAC Efficacy

Research has shown that the length of the alkyl chain in CRBN-recruiting PROTACs can have a profound and sometimes non-linear effect on their degradation capacity. While longer linkers can offer greater flexibility for the PROTAC to adopt an optimal conformation for ternary complex formation, they can also introduce excessive conformational entropy, which can be energetically unfavorable. Conversely, shorter linkers might impose steric constraints, preventing the productive association of the target protein and CRBN.

For instance, studies on Bromodomain and Extra-Terminal (BET) protein degraders have demonstrated that variations in linker length can lead to significant differences in degradation potency. While some PROTACs with shorter linkers have shown high efficacy, others require longer linkers to achieve optimal degradation nih.govnih.gov. The composition of the linker is also crucial. The inclusion of rigid elements, such as the alkyne group in this compound, can restrict the conformational flexibility of the linker, which can be advantageous in pre-organizing the PROTAC for binding and reducing the entropic penalty upon ternary complex formation. The replacement of more flexible polyethylene glycol (PEG) linkers with rigid alkynes has been shown to modulate the potency of PROTACs nih.gov.

The following table, compiled from various studies on BRD4-degrading PROTACs using thalidomide-based ligands, illustrates the impact of linker length on degradation efficiency. While a direct comparison for a C5-alkyne linker is not available in a single dataset, the data demonstrates the general trend and the importance of optimizing linker length.

| Linker Composition and Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Short Alkyl/PEG Linker (0-2 PEG units) | BRD4 | H661 | >5000 | - |

| Long Alkyl/PEG Linker (4-5 PEG units) | BRD4 | H661 | <500 | - |

| C2-dBET57 | BRD4 | - | - | - |

| C4-dBET1 | BRD4 | - | - | - |

| C8-BET6 | BRD4 | - | - | - |

| Dasatinib-pomalidomide (6-2-2-6 linker) | c-Abl, Bcr-Abl | - | 25 | - |

| TL12-186 (TAE684-pomalidomide) | CDK2, CDK9 | - | 73, 55 | - |

| MT802 (Ibrutinib-pomalidomide) | BTK | - | 27 | - |

| dBET1 (JQ1-thalidomide) | BRD4 | MV4-11 | 460 | - |

| ARV-771 | BRD4 | - | 5 | - |

| Compound 21 | BRD4 | - | 0.037 | - |

| Compound 23 | BRD4 | - | 0.051 | - |

| PD-PROTAC 2 | LCK | KOPT-K1 | 15 | - |

| PD-PROTAC 5 | LCK | KOPT-K1 | 0.8 | >98.4 |

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound necessitates careful consideration of stereochemistry, a factor of paramount importance in the biological activity of thalidomide and its derivatives. Thalidomide itself is a chiral molecule, and its enantiomers are known to have distinct biological effects. The synthesis of this compound begins with a hydroxylated precursor, typically 4-hydroxythalidomide broadpharm.com. The stereocenter in the glutaramide ring of thalidomide is crucial for its interaction with CRBN.

The synthesis of the chiral 4-hydroxyglutamic acid, a key building block for 4-hydroxythalidomide, is a critical step where stereochemistry must be controlled. Various stereoselective synthetic methods have been developed to obtain specific stereoisomers of hydroxyglutamic acid. These methods often employ chiral auxiliaries or catalysts to direct the formation of the desired stereocenter.

Once the stereochemically defined 4-hydroxythalidomide is obtained, the C5-alkyne linker is introduced via an ether linkage. This is typically achieved through an alkylation reaction, where the hydroxyl group of 4-hydroxythalidomide reacts with a suitable C5-alkyne electrophile, such as 5-halopentyne (e.g., 5-bromopentyne or 5-iodopentyne), in the presence of a base nih.gov. The choice of base and reaction conditions is critical to ensure efficient etherification without compromising the stereochemical integrity of the thalidomide core. It is important to note that while the synthesis starts with a specific enantiomer of 4-hydroxyglutamic acid, the conditions of the subsequent synthetic steps, particularly the cyclization to form the glutarimide (B196013) ring, can sometimes lead to racemization. Therefore, careful control of the reaction conditions throughout the synthesis is essential to obtain the desired enantiomerically pure this compound.

Molecular Mechanism of Action of Thalidomide Derivatives Via Cereblon Crbn

The action of thalidomide (B1683933) and its derivatives, including Thalidomide-O-C5-alkyne, is intrinsically linked to Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase machinery. nih.gov

Cereblon as an E3 Ubiquitin Ligase Substrate Receptor

Cereblon (CRBN) is a pivotal protein that serves as a component of the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex, specifically termed CRL4^CRBN^. nih.govnih.gov E3 ubiquitin ligases are crucial enzymes in the Ubiquitin-Proteasome System (UPS), responsible for recognizing specific target proteins and catalyzing the transfer of ubiquitin to them. nih.govyoutube.com This ubiquitination acts as a molecular tag, marking the protein for degradation by the proteasome. nih.govcellgs.com Initially, the target of thalidomide was unknown, but in 2010, CRBN was identified as the direct binding partner responsible for its therapeutic and teratogenic effects. nih.govacs.org CRBN contains a specific binding pocket that accommodates the glutarimide (B196013) ring of thalidomide and its analogues. bohrium.com This binding event is the linchpin of the drug's mechanism of action. rsc.org

Constituent Components of the CRL4(CRBN) Complex

The CRL4^CRBN^ complex is a multi-protein assembly that functions as a cohesive enzymatic machine. nih.gov Its primary components work in concert to select and ubiquitinate target proteins.

Table 1: Components of the CRL4(CRBN) E3 Ubiquitin Ligase Complex

| Component | Function | References |

| Cullin 4 (CUL4A or CUL4B) | Acts as a scaffold protein, organizing the complex and positioning the other components for efficient ubiquitin transfer. | nih.gov |

| Regulator of Cullins-1 (Roc1) / RING-Box Protein 1 (RBX1) | A RING finger protein that binds to the C-terminus of CUL4 and recruits the ubiquitin-conjugating enzyme (E2). | nih.govnih.gov |

| Damage-Specific DNA Binding Protein 1 (DDB1) | Functions as an adaptor or linker protein, bridging the substrate receptor (CRBN) to the CUL4 scaffold. | nih.govnih.gov |

| Cereblon (CRBN) | Serves as the substrate receptor, responsible for recognizing and binding to specific proteins targeted for degradation. | rsc.orgnih.govnih.gov |

Endogenous Substrates and Physiological Functions of CRBN

In its natural state, the CRL4^CRBN^ complex regulates cellular homeostasis by targeting specific endogenous substrates for degradation. nih.govbiorxiv.org One such identified endogenous substrate is the homeobox transcription factor MEIS2. nih.govresearchgate.netrcsb.org It is proposed that CRBN recognizes its native substrates through specific structural motifs, such as C-terminal cyclic imides that can form on proteins. biorxiv.orgnih.gov The binding of thalidomide and its derivatives to CRBN can block the interaction with these endogenous substrates, suggesting a competitive binding mechanism. nih.govresearchgate.net Therefore, the physiological function of CRBN is to control the turnover of a specific set of proteins, thereby regulating various cellular processes.

Ligand-Induced Neosubstrate Recruitment and Degradation

The binding of a ligand like this compound to CRBN does not inhibit the E3 ligase; instead, it repurposes it. annualreviews.orgcellgs.com The ligand acts as a "molecular glue," creating a new protein-protein interaction surface on CRBN that allows it to bind to proteins it would not normally recognize. annualreviews.orgnih.gov These newly recruited proteins are known as "neosubstrates." nih.govnih.gov

Mechanism of Molecular Glue Degradation by Thalidomide Analogues

The process of neosubstrate degradation is a direct consequence of the formation of a ternary complex consisting of CRBN, the thalidomide analogue, and the neosubstrate. annualreviews.orgnih.gov The drug sits (B43327) in its binding pocket on CRBN, and a solvent-exposed part of the drug molecule makes direct contact with a specific structural feature on the neosubstrate, often a β-hairpin loop containing a critical glycine (B1666218) residue. annualreviews.orgnih.gov This induced proximity brings the neosubstrate close to the enzymatic core of the CRL4^CRBN^ complex, leading to its efficient polyubiquitination. annualreviews.orgcellgs.com The drug itself is not degraded but acts catalytically, enabling a single molecule to mediate the destruction of multiple target protein molecules. cellgs.com

Identification and Characterization of CRBN Neosubstrates (e.g., IKZF1, IKZF3, GSPT1, CK1α, SALL4)

The specific structure of the thalidomide analogue determines which neosubstrates are recruited. nih.govnih.gov Several key neosubstrates have been identified, and their degradation is linked to the therapeutic effects and toxicities of different thalidomide-based compounds.

Table 2: Key Neosubstrates of the Ligand-Bound CRL4(CRBN) Complex

| Neosubstrate | Description and Function | Clinical Relevance of Degradation | References |

| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Zinc finger transcription factors essential for the development and survival of B-lymphocytes and malignant plasma cells. | Their degradation is the primary mechanism for the anti-myeloma activity of thalidomide derivatives. | nih.govnih.govnih.govnih.gov |

| GSPT1 (G1 to S Phase Transition 1) | A translation termination factor involved in protein synthesis. | Degradation of GSPT1 has shown potential in treating certain cancers, such as acute myeloid leukemia. | nih.govnih.govnih.gov |

| CK1α (Casein Kinase 1α) | A serine/threonine kinase involved in numerous cellular processes, including signal transduction and cell cycle regulation. | Degradation by lenalidomide (B1683929) (but not thalidomide or pomalidomide) is effective in treating myelodysplastic syndrome with a 5q deletion. | nih.govnih.govnih.gov |

| SALL4 (Sal-like protein 4) | A zinc finger transcription factor crucial for embryonic development, particularly limb formation. | Its degradation is strongly associated with the teratogenic (birth defect-causing) effects of thalidomide. | nih.govnih.govnih.gov |

Thalidomide O C5 Alkyne As a Chemical Probe for Proteomics and Target Engagement Studies

Design Principles of Alkyne-Tagged Chemical Probes for CRBN Studies

The design of effective chemical probes is paramount for the successful identification and characterization of protein interactions. For CRBN studies, alkyne-tagged probes like Thalidomide-O-C5-alkyne are engineered to retain biological activity while allowing for subsequent detection and analysis.

Maintaining Ligand-CRBN Binding Affinity with Alkyne Functionalization

A crucial aspect of designing chemical probes based on thalidomide (B1683933) is ensuring that the addition of a functional group, such as an alkyne, does not significantly compromise the ligand's binding affinity to CRBN. The glutarimide (B196013) moiety of thalidomide and its analogs is essential for binding within a tryptophan cage pocket in the thalidomide-binding domain (TBD) of CRBN. biorxiv.orgresearchgate.net Modifications to the thalidomide scaffold must preserve this key interaction.

The introduction of an alkyne tag, a small and sterically unobtrusive functional group, is a strategic choice. nih.govnih.gov Its linear geometry and minimal size are less likely to interfere with the critical binding interactions compared to bulkier tags. researchgate.net Studies have shown that carefully positioned alkyne groups allow the modified ligand to maintain high-affinity binding to CRBN. For instance, the π-electron-rich nature of the terminal alkyne can even form noncovalent interactions with protein residues, potentially enhancing binding affinity. nih.gov This principle is supported by the development of various alkyne-tagged thalidomide derivatives that have demonstrated potent CRBN binding. nih.gov

Minimizing Steric Hindrance from Alkyne Moiety on Protein Interactions

Beyond maintaining binding to the primary target, the alkyne tag must not sterically hinder the subsequent protein-protein interactions that are crucial for the biological effect of CRBN modulators. Thalidomide and its analogs function as "molecular glues," recruiting new proteins (neosubstrates) to the CRBN-E3 ligase complex for ubiquitination and subsequent degradation. researchgate.net

The placement of the alkyne tag is therefore critical. It is typically attached to a part of the molecule that is solvent-exposed and not directly involved in the interface between CRBN and its neosubstrates. This minimizes the risk of the alkyne moiety clashing with the incoming neosubstrate and disrupting the formation of the ternary complex (CRBN-ligand-neosubstrate). Computational modeling and structural biology studies can aid in identifying optimal positions for alkyne functionalization that avoid steric clashes. researchgate.netacs.orgresearchgate.net The success of this approach is demonstrated by the ability of alkyne-tagged probes to effectively induce the degradation of known neosubstrates, confirming that the key protein-protein interactions remain intact.

Application in Activity-Based Proteomics Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to study enzyme function directly in complex biological systems. nih.govscienceopen.com Alkyne-tagged probes like this compound are well-suited for ABPP workflows.

The general workflow for ABPP using an alkyne-tagged probe involves:

Incubating cells or cell lysates with the alkyne-tagged probe.

The probe covalently or non-covalently binds to its protein targets.

The alkyne tag is then "clicked" to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). scienceopen.com

The tagged proteins can then be enriched, identified, and quantified using mass spectrometry.

Identification of CRBN-Interacting Proteins in Complex Biological Systems

A primary application of this compound in proteomics is the identification of proteins that interact with CRBN in a ligand-dependent manner. By using the alkyne-tagged probe in pull-down experiments followed by mass spectrometry, researchers can identify not only CRBN itself but also its binding partners and neosubstrates. nih.govnih.gov

This approach has been instrumental in discovering the molecular mechanisms of thalidomide and its analogs. For example, such studies have identified the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) as key neosubstrates recruited to CRBN by these drugs, leading to their degradation and the subsequent anti-myeloma effects. researchgate.netnih.gov Proximity labeling techniques, such as TurboID fused to CRBN, can also be used in conjunction with these probes to map the CRBN proximitome and identify interacting proteins. researchgate.net

Quantitative Proteomic Approaches for Neosubstrate Discovery

Quantitative proteomics methods can be combined with the use of alkyne-tagged probes to discover novel neosubstrates and to understand how different CRBN ligands alter the landscape of protein degradation. nih.gov By comparing the proteomes of cells treated with the probe versus a control, researchers can identify proteins whose abundance is specifically decreased in the presence of the CRBN-ligand complex.

Isotopic labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), can be integrated into these workflows to provide precise quantification of protein level changes. nih.gov This allows for the identification of a broad range of proteins that are recruited to CRBN for degradation, expanding our understanding of the scope of these molecular glue degraders. researchgate.net Recent studies have utilized such high-throughput affinity purification mass spectrometry workflows to map the targets of numerous CRBN-binding molecular glues, identifying hundreds of protein targets. researchgate.net

Cellular Target Engagement Assays

Confirming that a drug or chemical probe interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology. Cellular target engagement assays provide this crucial information. rsc.org this compound and similar probes can be used in various assay formats to measure their binding to CRBN in a cellular context.

One common method is a competition-based assay. In this setup, cells are treated with the unlabeled drug of interest, followed by the addition of the alkyne-tagged probe. The degree to which the unlabeled drug prevents the binding of the tagged probe, which can be quantified after click chemistry and detection, reflects the target engagement of the unlabeled compound. nih.govnih.gov

Another powerful technique is the Cellular Thermal Shift Assay (CETSA). cetsa.org This method is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. Cells are treated with the ligand, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An upward shift in the melting temperature of CRBN in the presence of this compound would indicate direct target engagement.

These cellular target engagement assays are invaluable for validating that the chemical probe effectively reaches and binds to CRBN in its native cellular environment, a prerequisite for its use in proteomics and for the development of novel CRBN-based therapeutics. nih.govnih.gov

Monitoring Ternary Complex Formation in Live Cells

The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is a critical and often rate-limiting step in targeted protein degradation. The ability to monitor this event in living cells provides invaluable information about the mechanism of action of a PROTAC and can help in the rational design of more potent and selective degraders.

Chemical probes like this compound are instrumental in these studies. By attaching a fluorescent reporter or an affinity tag to the alkyne group, researchers can utilize advanced biophysical techniques to observe and quantify ternary complex formation in real-time. Methods such as Nano-Bioluminescence Resonance Energy Transfer (NanoBRET) and Förster Resonance Energy Transfer (FRET) are commonly employed. In these assays, one protein partner (e.g., CRBN) is fused to a donor fluorophore (like NanoLuc luciferase) and the other protein (the target) is fused to an acceptor fluorophore. The binding of a PROTAC containing the thalidomide moiety brings the two fluorophores into close proximity, resulting in a measurable energy transfer signal that is directly proportional to the amount of ternary complex formed.

While specific data for this compound is not extensively published, studies on analogous thalidomide-based probes have demonstrated the power of these techniques. For instance, the formation of a ternary complex between CRBN, a PROTAC, and a target protein like BRD4 can be readily detected and quantified in live cells, allowing for the determination of key parameters such as the half-maximal effective concentration (EC50) for complex formation.

Assessment of Ligand-Induced Protein Degradation in Preclinical Cellular Models

The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. This compound serves as a foundational component for synthesizing PROTACs to evaluate their degradation efficiency in preclinical cellular models, such as cancer cell lines.

Following the confirmation of ternary complex formation, the next crucial step is to quantify the extent of target protein degradation. This is typically achieved using techniques like Western blotting or quantitative mass spectrometry-based proteomics. These methods allow for the measurement of the target protein levels in cells treated with the PROTAC over time. Key parameters derived from these experiments include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Research on PROTACs utilizing thalidomide analogues has yielded significant insights into the degradation of various disease-relevant proteins. For example, PROTACs built upon the thalidomide scaffold have been shown to effectively degrade proteins such as Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies, and the transcription factors IKZF1 and IKZF3, which are important in multiple myeloma.

The table below illustrates the kind of data that can be generated when assessing ligand-induced protein degradation with PROTACs derived from thalidomide-based chemical probes in various preclinical cellular models. Note: This table is representative of data for thalidomide-based PROTACs in general, as specific degradation data for PROTACs explicitly using the this compound linker is not widely available in published literature.

| Target Protein | Cell Line | PROTAC (Conceptual) | DC50 (nM) | Dmax (%) |

| BRD4 | HeLa | Thalidomide-linker-JQ1 | 8 | >95 |

| BTK | MOLM-14 | Thalidomide-linker-Ibrutinib | 25 | ~90 |

| IKZF1 | MM.1S | Pomalidomide (B1683931) | 50 | >90 |

| CK1α | MOLM-13 | Lenalidomide-based PROTAC | 15 | ~85 |

Table 1. Representative data for ligand-induced protein degradation using thalidomide-based PROTACs in preclinical cellular models. The data presented are conceptual and based on published findings for analogous compounds.

Applications in Targeted Protein Degradation Tpd

Thalidomide-O-C5-alkyne as a Core Component in PROTAC Design

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other, often a derivative of thalidomide (B1683933) like this compound, recruits an E3 ligase. guidetopharmacology.org This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govchemrxiv.org The modular nature of PROTACs allows for a rational design approach, where different components can be systematically varied to optimize degradation efficiency and selectivity. nih.gov

The design of effective PROTACs relies on the careful selection of a CRBN ligand, a linker, and a warhead that binds to the target protein. The thalidomide moiety of this compound serves as a potent CRBN ligand, anchoring the PROTAC to the E3 ligase complex. acs.org The alkyne group provides a convenient handle for attaching a linker, which in turn is connected to the warhead. This modularity allows researchers to create libraries of PROTACs with diverse properties. explorationpub.com The development of next-generation CRBN-based degraders is being accelerated by the engineering of new CRBN constructs that facilitate high-throughput screening and biophysical analysis of these ternary complexes. biorxiv.orgresearchgate.netnih.gov

The concurrent discovery of thalidomide and its analogs as ligands for CRBN has been instrumental in the development of potent PROTACs targeting proteins involved in cancer and other diseases. explorationpub.com This has expanded the scope of TPD to include nuclear proteins, demonstrating the broad applicability of this technology. explorationpub.com

The linker connecting the CRBN ligand and the warhead is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC. nih.gov Linker length, composition, rigidity, and attachment points all influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.govexplorationpub.com

Researchers have explored various linker strategies to enhance PROTAC performance. The "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition, has proven to be a highly efficient method for synthesizing diverse PROTAC libraries. explorationpub.comnih.gov This approach allows for the rapid variation of linker length and composition, facilitating the optimization of degradation potency. nih.gov For instance, the use of rigid linkers, such as those incorporating alkyne or heterocyclic motifs, can improve pharmacokinetic properties and stabilize the ternary complex. nih.govnih.gov The introduction of polar groups, like a pyridine/di-piperidine motif adjacent to an alkyne, has been shown to significantly enhance aqueous solubility. nih.gov

The optimal linker length is dependent on the specific target and can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency. Generally, longer linkers can provide the necessary flexibility for the formation of a productive ternary complex. explorationpub.com

The properties of the this compound component and its linkage to the rest of the PROTAC molecule have a profound effect on the resulting degrader's potency and selectivity. The thalidomide core ensures recruitment of the CRBN E3 ligase, initiating the degradation process. nih.gov The C5-alkyne linker provides a strategic attachment point that generally does not interfere with CRBN binding, allowing for the versatile connection of various warheads.

The selectivity of a PROTAC is not solely determined by the affinity of the warhead for its target. The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is also crucial. nih.gov Even a promiscuous warhead that binds to multiple proteins can lead to the selective degradation of only a subset of those targets, depending on the favorability of the protein-protein interactions within the ternary complex. nih.gov This highlights that weak interactions between the PROTAC and the target protein can be overcome by strong, cooperative interactions within the ternary complex, leading to efficient degradation. nih.gov Conversely, some proteins that bind to the PROTAC may not be degraded if they fail to form a stable ternary complex with the E3 ligase. nih.gov

Recent studies have focused on modifying the pomalidomide (B1683931) scaffold, a close analog of thalidomide, to enhance potency and minimize the off-target degradation of endogenous zinc finger proteins. researchgate.net By strategically functionalizing the C5 position of the phthalimide (B116566) ring, researchers have been able to develop PROTACs with improved selectivity. researchgate.net

Molecular Glue Degrader (MGD) Discovery and Engineering

Molecular glue degraders are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. guidetopharmacology.orgresearchgate.net Unlike the modular PROTACs, the discovery of molecular glues has often been serendipitous. nih.govresearchgate.net

Historically, the identification of molecular glues was a result of observing unexpected biological activities of certain compounds. nih.gov The classic example is thalidomide itself, whose teratogenic and therapeutic effects were later understood to be mediated by its ability to "glue" neosubstrate proteins to CRBN for degradation. annualreviews.orgnih.gov This understanding has spurred a shift towards a more rational design approach for discovering new MGDs. annualreviews.orgnih.govchemrxiv.org

Current strategies involve screening compound libraries for molecules that induce the degradation of specific proteins in a CRBN-dependent manner. nih.gov By analyzing the structural basis of how known molecular glues like thalidomide and its derivatives function, researchers are developing rules to guide the design of new MGDs with desired specificities. annualreviews.orgnih.gov These efforts aim to expand the range of proteins that can be targeted for degradation, opening up new therapeutic avenues. nih.govchemrxiv.org

Both PROTACs and molecular glues leverage the ubiquitin-proteasome system to degrade target proteins, but their mechanisms of action differ significantly. emolecules.com PROTACs are bifunctional molecules that physically link a target protein to an E3 ligase. nih.govresearchgate.net Their action is driven by the induced proximity of the two proteins. emolecules.com

In contrast, molecular glues are monovalent compounds that bind to the E3 ligase, typically CRBN, and alter its surface to create a new binding site for a "neosubstrate" protein that would not normally interact with it. guidetopharmacology.organnualreviews.orgnih.gov This induced protein-protein interaction leads to the ubiquitination and degradation of the neosubstrate. annualreviews.org The formation of the ternary complex in the case of molecular glues is often characterized by positive cooperativity, where the binding of the glue and the neosubstrate to the E3 ligase is mutually reinforcing. nih.gov

While the distinction between these two classes of degraders is generally clear, recent findings suggest that some PROTACs may also induce new protein-protein interactions, blurring the lines between the two mechanisms. nih.gov

Structure Activity Relationships Sar and Rational Design Principles

Structural Determinants for Cereblon Binding Affinity

The binding of thalidomide (B1683933) and its derivatives to CRBN is a critical initiating event in the process of targeted protein degradation. This interaction is highly specific and is governed by key structural components of the ligand.

Role of the Glutarimide (B196013) Moiety in CRBN Interaction

The glutarimide moiety is an indispensable component for the binding of thalidomide derivatives to CRBN. rsc.orgnih.gov This substructure fits into a specific binding pocket on the CRBN protein, often referred to as the "tri-Trp pocket" because it is composed of three crucial tryptophan residues (W380, W386, and W400). nih.gov The interaction is stabilized by a network of hydrogen bonds between the glutarimide ring and the amino acid residues within this pocket. The glutarimide moiety is considered sufficient for binding to this pocket, making it the primary anchor for the ligand to the E3 ligase. nih.gov Any modification to this part of the molecule can significantly impact its ability to bind to CRBN. nih.gov

Contribution of Phthalimide (B116566) Modifications to Neosubstrate Specificity

While the glutarimide moiety anchors the molecule to CRBN, the phthalimide portion and its modifications are crucial for determining which proteins, known as neosubstrates, are recruited for degradation. rsc.org When the thalidomide derivative is bound to CRBN, the phthalimide part is exposed on the surface of the protein. rsc.org This creates a new, drug-dependent interface that can interact with and recruit specific target proteins that would not normally bind to CRBN. nih.govannualreviews.org

The chemical structure of the phthalimide-derived portion can be altered to change the shape and properties of this new surface, thereby tuning the specificity for different neosubstrates. nih.govresearchgate.net For example, the addition of different chemical groups to the phthalimide ring can create new points of contact, allowing for the selective degradation of various target proteins, including specific zinc finger transcription factors. researchgate.net The "O-C5-alkyne" modification in Thalidomide-O-C5-alkyne serves as a linker attachment point, enabling its use in Proteolysis Targeting Chimeras (PROTACs), where it directs the CRBN E3 ligase to a specific protein of interest connected via the linker. rndsystems.com

Table 1: Key Structural Moieties and their Functions in CRBN-Mediated Degradation

| Structural Moiety | Primary Function | Key Interactions |

| Glutarimide Ring | Anchoring to CRBN | Hydrogen bonding within the tri-Trp pocket of CRBN. nih.gov |

| Phthalimide Moiety | Recruitment of Neosubstrates | Forms a new protein-protein interaction surface upon binding to CRBN. rsc.orgnih.gov |

| Linker (e.g., -O-C5-alkyne) | Conjugation to Target Ligand | Allows for the creation of heterobifunctional PROTAC molecules. rndsystems.com |

Computational and In Silico Approaches for Design Optimization

Computational methods are increasingly vital for the rational design and optimization of CRBN ligands like this compound. These in silico techniques provide valuable insights into the molecular interactions and can predict the effects of structural modifications.

Molecular Docking and Dynamics Simulations of CRBN-Thalidomide-O-C5-alkyne Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its protein target. nih.gov For CRBN-thalidomide derivative complexes, docking studies can predict the most likely binding pose of the ligand in the CRBN pocket, highlighting key interactions. nih.gov

Pharmacophore Modeling for CRBN Ligand Design

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. creative-biolabs.com For CRBN ligand design, a pharmacophore model can be generated based on the known structures of potent CRBN binders like thalidomide and its derivatives. acs.orgfrontiersin.org

These models typically define the spatial arrangement of features such as hydrogen bond donors and acceptors, and hydrophobic regions, which are critical for CRBN binding. creative-biolabs.comacs.org By using a pharmacophore model, researchers can virtually screen large libraries of chemical compounds to identify new potential CRBN ligands or design novel molecules with improved binding affinity and specificity. acs.orgyoutube.com This approach accelerates the discovery of new and more effective E3 ligase recruiters for targeted protein degradation.

Rational Design Strategies for Enhanced Degradation Efficiency

The ultimate goal in designing molecules like this compound is to maximize their efficiency in degrading target proteins. This involves several rational design strategies focused on optimizing the entire degradation process.

Furthermore, strategies to enhance degradation efficiency can involve modifying the CRBN ligand itself to improve its binding affinity or to subtly alter the orientation of the recruited target protein, thereby positioning it more favorably for ubiquitination by the E3 ligase complex. nih.gov The modular nature of PROTACs allows for systematic optimization of each component—the CRBN ligand, the linker, and the target protein binder—to achieve maximal degradation potency and selectivity. escholarship.org

Optimization of Linker Chemistry for Ternary Complex Stability

The five-carbon alkyne linker of this compound offers a degree of rigidity and a specific spatial orientation that is crucial for the formation of a stable ternary complex. Research into PROTAC linker optimization has demonstrated that both the length and composition of the linker are critical determinants of degradation efficiency. nih.gov

The alkyne group within the C5 linker provides a more rigid connection compared to a flexible alkyl chain of similar length. oup.com This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, thereby enhancing its stability. The length of the linker is also a key parameter. A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing simultaneous binding. Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination.

Systematic studies involving the variation of linker length in thalidomide-based PROTACs have provided valuable insights into these principles. While specific data for the C5-alkyne linker is part of broader research efforts, the general findings from related studies underscore its importance. For instance, in the development of p38α/β degraders, the optimization of the linker connecting a p38 inhibitor to a thalidomide analogue was found to be essential for potent degradation. nih.gov The synthesis of these PROTACs was often facilitated by copper-catalyzed "click" chemistry, which utilizes an alkyne functional group, highlighting the practical utility of alkyne-containing linkers like the one in this compound. nih.gov

Table 1: Impact of Linker Characteristics on PROTAC Efficacy (Illustrative Data)

| Linker Type | Linker Length (atoms) | Relative Ternary Complex Stability | Target Degradation (DC50) | Reference |

| PEG | 8 | Moderate | ++ | nih.gov |

| Alkyl | 10 | Low | + | oup.com |

| Alkyne | ~7 (for C5) | High (predicted) | Potentially +++ | oup.com |

| PEG | 12 | High | +++ | nih.gov |

| PEG | 16 | Very High | ++++ | nih.gov |

This table provides illustrative data based on general principles of PROTAC design. Specific quantitative values for this compound require dedicated experimental investigation. The "++" system indicates relative efficacy.

Modulating Ligand-CRBN-Neosubstrate Interactions

The binding of the thalidomide moiety to CRBN is not a simple on-off event. It actively remodulates the substrate-binding surface of CRBN, enabling the recruitment of "neosubstrates" that are not endogenous targets of this E3 ligase. oup.com The specific manner in which the thalidomide derivative is presented to CRBN can influence which neosubstrates are recruited and with what affinity.

The C5-alkyne linker, by positioning the thalidomide core within the binding pocket of CRBN, plays a role in shaping the newly formed protein-protein interaction surface. The attachment point of the linker to the thalidomide molecule is a critical consideration. Studies have shown that modifying the phthalimide portion of thalidomide can alter neosubstrate degradation profiles. oup.com For instance, attaching the linker at different positions on the phthalimide ring can impact the degradation of native CRBN neosubstrates like IKZF1 and IKZF3. oup.com

While the primary goal of a PROTAC is to degrade a specific target protein, the potential for the thalidomide ligand to induce degradation of its own neosubstrates is an important consideration in the design of safe and selective therapeutics. The chemistry of the linker, including the C5-alkyne chain, can therefore be fine-tuned to not only optimize the degradation of the intended target but also to minimize off-target effects related to neosubstrate degradation.

Table 2: Influence of Thalidomide Linker Position on Neosubstrate Degradation (Illustrative)

| Linker Attachment Position | Linker Type | IKZF1 Degradation | GSPT1 Degradation | Reference |

| 4-position of phthalimide | Alkyl ether | Minimal | Moderate | oup.com |

| 5-position of phthalimide | Alkyl ether | Reduced | Low | oup.com |

| O-position of phthalimide | C5-alkyne | Context-dependent | Context-dependent | N/A |

| 4-position of phthalimide | Aminoalkyl | Pronounced | High | oup.com |

This table illustrates the principle that linker attachment influences neosubstrate degradation, based on published findings for different linker types. Data for the specific O-C5-alkyne linker is not publicly available and would require experimental validation.

Advanced Methodologies and Future Research Directions

Chemical Genetics Approaches with Thalidomide-O-C5-alkyne Probes

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to dissecting complex biological processes. Probes like this compound are central to this strategy, serving as tools to identify the targets and pathways affected by CRBN modulation.

The terminal alkyne group on this compound is designed for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to the probe after it has bound to its cellular targets.

Methodology:

Cellular Treatment: Live cells are treated with this compound, allowing the molecule to bind to its primary target, CRBN, and potentially other off-target proteins.

Lysis and Ligation: The cells are lysed, and the alkyne-bearing probe, now bound to its protein partners, is reacted with an azide-containing reporter molecule (e.g., Azide-Biotin).

Affinity Purification: The biotinylated protein complexes are then captured using streptavidin-coated beads.

Target Identification: The captured proteins are identified and quantified using mass spectrometry.

This approach has been instrumental in confirming CRBN as the primary target of thalidomide (B1683933) and has helped to identify the "neosubstrates" that are recruited to the E3 ligase complex for degradation, such as the transcription factors IKZF1 and IKZF3. nih.gov By using an alkyne-modified probe, researchers can cast a wide net to identify the complete profile of protein interactions, providing a deeper understanding of the drug's mechanism of action.

Advancements in Bio-orthogonal Chemistry for In Vivo Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net The development of these reactions has been critical for transitioning chemical biology tools from cell culture to complex living organisms.

The alkyne handle of this compound is a key bio-orthogonal functional group. Its reaction partner, the azide (B81097), is abiotic and does not participate in any known biological reactions, ensuring high selectivity. reading.ac.uk Several bio-orthogonal reactions are suitable for in vivo applications, each with distinct advantages. nih.gov

| Reaction | Key Features | In Vivo Suitability |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rate and efficiency. | Limited by the toxicity of the copper catalyst, though advancements in ligand design are reducing this issue. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click chemistry" using strained alkynes (e.g., cyclooctynes). | Excellent for in vivo applications due to the absence of a toxic catalyst. The kinetics are generally slower than CuAAC but have been improved with optimized cyclooctyne (B158145) structures. reading.ac.uk |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics between a tetrazine and a strained alkene (e.g., trans-cyclooctene). | Considered one of the fastest bio-orthogonal reactions, making it highly suitable for in vivo imaging and tracking where rapid signal generation is required. reading.ac.uknih.gov |

These advancements enable researchers to use probes like this compound for in vivo target engagement studies and pharmacokinetic/pharmacodynamic (PK/PD) analysis. For example, an animal model could be administered the alkyne probe, followed by an azide-linked imaging agent (e.g., a near-infrared fluorophore) to visualize drug distribution and target binding in real-time. nih.gov

High-Throughput Screening Platforms for Novel CRBN-Modulators

The discovery of thalidomide's mechanism has spurred the development of high-throughput screening (HTS) platforms to identify new and diverse molecules that modulate CRBN function. nih.govnih.gov These platforms are essential for moving beyond the traditional thalidomide scaffold and discovering next-generation molecular glues or degraders.

HTS platforms for CRBN modulators are typically cell-based and rely on reporter systems that can be easily measured in a multi-well plate format. nih.govprofacgen.com

Common HTS Strategies:

Reporter Gene Assays: These assays use a cell line engineered with a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of a promoter that is regulated by a known CRBN neosubstrate, like IKZF1. When a compound causes the degradation of the neosubstrate, it leads to a measurable change in the reporter signal.

Protein Degradation Assays: This approach involves tagging a CRBN neosubstrate with a fluorescent protein. A library of compounds is screened for molecules that cause a loss of fluorescence, indicating successful degradation of the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This biophysical assay can be used to screen for compounds that promote the interaction between CRBN and a neosubstrate. tocris.com Fluorescently labeled CRBN and a neosubstrate are used; a FRET signal is generated only when a "molecular glue" compound brings them into close proximity.

These automated platforms allow for the rapid screening of tens of thousands to millions of compounds, facilitating the discovery of novel chemical matter with the potential to modulate CRBN in new ways. nih.govyoutube.com

Exploration of Diverse E3 Ligases Beyond CRBN Using Thalidomide-Based Scaffolds

While the CRL4-CRBN complex has been the cornerstone of targeted protein degradation, the human genome encodes over 600 putative E3 ligases, representing a vast and largely untapped resource for drug development. A major goal in the field is to develop ligands for other E3 ligases to overcome potential resistance mechanisms associated with CRBN downregulation and to expand the scope of degradable proteins.

Researchers are using the thalidomide scaffold as a starting point for "ligase hopping." By modifying the core structure of thalidomide, the aim is to alter its binding specificity from CRBN to other E3 ligases. This involves a combination of computational modeling and synthetic chemistry to design new molecules that fit into the substrate-binding pockets of alternative ligases.

Furthermore, novel protein degradation technologies are emerging that bypass the need for traditional E3 ligase binding altogether. For instance, recent studies have described hydrophobic tagging, where a small molecule tag directs the target protein for degradation through the ubiquitin-proteasome system without requiring a specific E3 ligase like CRBN. acs.org This approach could be particularly useful for targeting proteins in cancer cells that have developed resistance by downregulating CRBN expression. acs.org

Integration of Multi-omics Data for Comprehensive Mechanistic Elucidation

Understanding the full biological impact of CRBN modulators requires a systems-level approach. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein levels), phosphoproteomics (protein activity), and metabolomics (metabolite levels)—provides a holistic view of the cellular response to a drug. nih.govembopress.org

By combining these layers of biological information, researchers can move beyond a one-drug, one-target view to a comprehensive understanding of a compound's mechanism of action. jci.orgnih.gov

Integrative Multi-omics Workflow:

Data Acquisition: Cells or tissues are treated with a CRBN modulator like a thalidomide analog, and samples are collected over time. High-throughput techniques are used to generate transcriptomic, proteomic, and metabolomic data.

Computational Integration: Sophisticated bioinformatics tools and algorithms are used to integrate these disparate datasets. embopress.orgjci.org These methods can identify causal links between changes in gene expression, protein abundance, and metabolic pathways.

Hypothesis Generation: The integrated analysis reveals the key signaling pathways and cellular processes that are perturbed by the CRBN modulator. This can uncover unexpected off-target effects or identify the downstream consequences of degrading a specific neosubstrate. embopress.org

For example, a multi-omics study could reveal that the degradation of a particular neosubstrate by a thalidomide-based degrader not only kills cancer cells but also triggers a specific anti-tumor immune response by altering the expression of cytokines (identified by transcriptomics and proteomics) and shifting cellular energy production (identified by metabolomics). This comprehensive mechanistic understanding is crucial for developing more effective and safer therapies.

Q & A

Q. How should contradictory findings in PROTAC efficacy be reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.